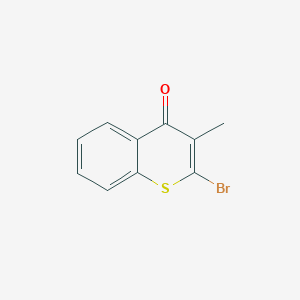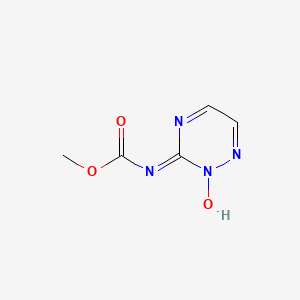![molecular formula C18H26N2O2 B12933347 tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an indene derivative with a piperidine derivative under controlled conditions to form the spirocyclic core. The tert-butyl group is then introduced through a tert-butyl esterification reaction, often using tert-butyl hydroperoxide as a reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the amino group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ®-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new organic compounds .
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.
Medicine
Its unique structure may confer specific biological activities, making it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure may impart unique mechanical or chemical properties to materials, making it useful in various applications .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules with tert-butyl groups, such as tert-butyl 1-amino-3,6,9,12,15,18-hexaoxahenicosan-21-oate and 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene .
Uniqueness
The uniqueness of tert-Butyl ®-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure and the presence of both amino and tert-butyl groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H26N2O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
tert-butyl (1R)-1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3/t15-/m1/s1 |
Clé InChI |
MRMIQWNSSBRSLQ-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](C3=CC=CC=C23)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
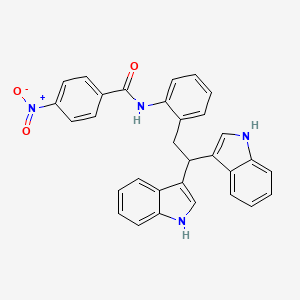
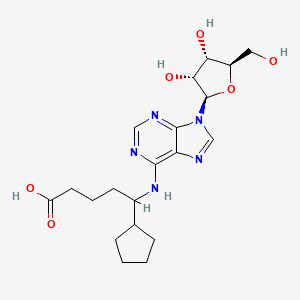

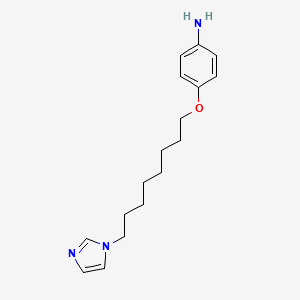
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
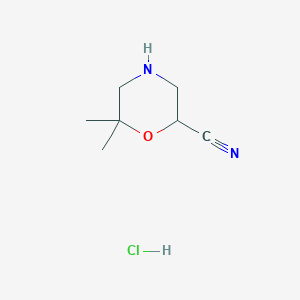

![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
